7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide
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Overview
Description
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its benzazepine core structure, which is a bicyclic system containing a benzene ring fused to an azepine ring. The presence of methoxy groups at positions 7 and 8, along with a carboxamide group at position 3, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide typically involves the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine and a suitable cyclizing agent.
Introduction of Methoxy Groups: The methoxy groups at positions 7 and 8 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Carboxamide Formation: The carboxamide group at position 3 can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy groups and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: The compound can influence various cellular pathways, such as those involved in cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
- 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylic acid
- 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-amine
Uniqueness
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxamide groups play a crucial role in its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2408975-71-1 |
---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.3 |
Purity |
95 |
Origin of Product |
United States |
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